Covalent Incorporation vs. Physical Blending in Polyester Hybrids
In the ring-opening polymerization of cyclic poly(butylene terephthalate) (c-PBT) at 190 °C, PSS-(3-hydroxypropyl)-heptaisobutyl substituted (POSS-OH) acts as a polymerization initiator, achieving a grafting yield of 99% at 2–5 wt% loading. Under identical conditions, non-functional octaisobutyl-POSS (oib-POSS) does not react chemically; its apparent lower yield (94%) reflects complete extraction of unbound silsesquioxane, and the final polymer molecular weight (Mv ≈ 21 000) remains identical to neat PBT, confirming that oib-POSS behaves as an inert filler [1]. In contrast, POSS-OH reduces the molecular weight to Mv ≈ 17 000 at 5 wt% loading and to Mv ≈ 5 000 at 10 wt%, demonstrating its active role in chain-growth regulation [1].
| Evidence Dimension | Grafting yield and molecular weight control in PBT hybrid synthesis |
|---|---|
| Target Compound Data | POSS-OH at 5 wt%: reaction yield 99%, Mv = 17 000; at 10 wt%: yield 58%, Mv = 5 000 |
| Comparator Or Baseline | oib-POSS at 5 wt%: reaction yield 94% (attributed to extraction of unbound POSS), Mv = 21 000 (identical to neat PBT) |
| Quantified Difference | Yield difference of +5 percentage points (attributable to covalent grafting); Mv reduction of 4 000–16 000 relative to neat PBT/oib-POSS |
| Conditions | ROP of c-PBT at 190 °C, 2 wt% catalyst, 10 min reaction, Soxhlet purification with THF |
Why This Matters
Procurement of a reactive POSS ensures covalent integration into the polymer backbone, enabling nanoscale dispersion and molecular-weight control that are unattainable with non-functional analogs, directly impacting mechanical and thermal performance of the final composite.
- [1] Gardella, L., Fina, A., Monticelli, O. (2015). Preparation and Characterization of Novel Electrospinnable PBT/POSS Hybrid Systems Starting from c-PBT. Journal of Nanomaterials, 2015, 101674. View Source
